molecular formula C24H30N4O3 B2459009 Tert-butyl 4-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-5-yl)piperazine-1-carboxylate CAS No. 1296346-81-0

Tert-butyl 4-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-5-yl)piperazine-1-carboxylate

Cat. No.: B2459009
CAS No.: 1296346-81-0
M. Wt: 422.529
InChI Key: PCPFHWWKOQXFAA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-5-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H30N4O3 and its molecular weight is 422.529. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds containing piperazine rings, such as this one, are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

It’s known that piperazine derivatives can enhance favorable interactions with macromolecules, which could potentially alter the function of the target .

Biochemical Pathways

Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

The physicochemical properties of piperazine derivatives, including water solubility and the capacity for the formation of hydrogen bonds, suggest that these compounds may be influenced by environmental factors such as ph and temperature .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other indole derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s specific functional groups and overall molecular structure .

Cellular Effects

It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of Tert-butyl 4-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-5-yl)piperazine-1-carboxylate in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not yet fully known. Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported yet. Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Future studies could reveal the enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

tert-butyl 4-(1-benzyl-2-oxo-3,4-dihydroquinazolin-5-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-24(2,3)31-23(30)27-14-12-26(13-15-27)20-10-7-11-21-19(20)16-25-22(29)28(21)17-18-8-5-4-6-9-18/h4-11H,12-17H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPFHWWKOQXFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3CNC(=O)N(C3=CC=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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